LogP Advantage: Enhanced Lipophilicity Relative to 5-Chloro and Unsubstituted Analogs
The target compound displays a computed logP of 2.92 [1], considerably exceeding that of its mono‑chlorinated analog, 5‑chloro‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid (logP 1.7281 ), and the unsubstituted parent 2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid (logP 1.0747 ). This ~1.19 unit increase over the 5‑chloro analog and ~1.85 unit increase over the unsubstituted scaffold reflects the additive hydrophobic contributions of the 7‑bromo and 5‑chloro substituents.
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 2.92 |
| Comparator Or Baseline | 5‑Chloro analog: 1.7281; Unsubstituted parent: 1.0747 |
| Quantified Difference | ΔlogP = +1.19 (vs. 5‑Cl analog); +1.85 (vs. unsubstituted) |
| Conditions | Computational prediction (fragmental / atom-based method); data from vendor technical datasheets and databases. |
Why This Matters
Higher logP enhances passive membrane permeability and tissue distribution potential, a critical consideration for intracellular target engagement and oral bioavailability in early drug discovery.
- [1] ChemSpace. (2R)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid, MFCD34475916. https://chem-space.com/CSCS03619047806-811479 View Source
